![molecular formula C25H18ClN3O3 B2686937 3-(4-chlorophenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 866589-87-9](/img/structure/B2686937.png)
3-(4-chlorophenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H18ClN3O3 and its molecular weight is 443.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(4-chlorophenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
- Molecular Formula : C22H19ClN2O3
- Molecular Weight : 396.85 g/mol
- IUPAC Name : this compound
This compound features a pyrazoloquinoline core structure that is known for its diverse pharmacological properties.
The biological activity of pyrazoloquinoline derivatives often involves modulation of key signaling pathways. Specifically, this compound is believed to interact with enzymes and receptors involved in inflammatory responses and cancer cell proliferation:
- Inhibition of iNOS and COX-2 : Studies have indicated that pyrazolo[4,3-c]quinolines can inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammatory processes .
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell growth through mechanisms involving topoisomerase inhibition and apoptosis induction .
Anti-inflammatory Activity
A significant body of research has focused on the anti-inflammatory potential of pyrazolo[4,3-c]quinoline derivatives. For instance:
- A study demonstrated that certain derivatives exhibited IC50 values as low as 0.39 µM against LPS-induced nitric oxide production in RAW 264.7 macrophages .
- The structure-activity relationship (SAR) analysis revealed that para-substituted phenyl groups enhance inhibitory activity compared to ortho or meta substitutions.
Anticancer Activity
The anticancer properties have been evaluated across various cancer cell lines:
Compound | Cell Line | GI50 (µM) | Mechanism |
---|---|---|---|
1B | ACHN | <8 | Topoisomerase IIα inhibition |
1C | HCT-15 | <8 | Apoptosis induction |
2E | NUGC-3 | <8 | Topoisomerase IIα inhibition |
These findings suggest that modifications to the core structure can significantly impact the compound's efficacy against different types of cancer .
Case Studies
-
Case Study on Inflammation :
A study investigated the effects of a series of pyrazolo[4,3-c]quinoline derivatives on RAW 264.7 cells. The results indicated a notable reduction in nitric oxide levels upon treatment with these compounds, correlating with decreased iNOS expression. -
Case Study on Cancer Cell Lines :
Another study evaluated the cytotoxic effects of various derivatives against gastric cancer cell lines. Compounds demonstrated significant growth inhibition at concentrations below 10 µM, with specific derivatives showing comparable efficacy to established chemotherapeutics like etoposide .
Applications De Recherche Scientifique
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of pyrazoloquinoline compounds can inhibit the growth of various microorganisms. For instance, compounds with similar structures have demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal activity against filamentous fungi .
- Anticancer Potential : Pyrazoloquinoline derivatives are being explored for their anticancer properties. Their ability to inhibit cancer cell proliferation and induce apoptosis has been documented in several studies. The incorporation of electron-withdrawing groups enhances their cytotoxicity against certain cancer cell lines .
- Anti-inflammatory Effects : Some studies suggest that these compounds may exhibit anti-inflammatory properties by modulating the expression of inflammatory mediators. This makes them potential candidates for treating inflammatory diseases .
Case Studies
Several case studies highlight the applications of 3-(4-chlorophenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline in research:
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various pyrazoloquinoline derivatives against a panel of pathogens. The results indicated that compounds with halogen substituents showed enhanced activity against Mycobacterium smegmatis and other bacteria .
- Cytotoxicity Assays : In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines such as HeLa and MCF-7. The findings revealed significant inhibition of cell proliferation, suggesting its potential as an anticancer agent .
- Inflammation Models : Experimental models of inflammation were used to evaluate the anti-inflammatory effects of this compound. Results indicated a reduction in pro-inflammatory cytokines, supporting its application in inflammatory disease treatment .
Data Table: Biological Activities
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-8-[(3-methoxyphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O3/c1-30-18-4-2-3-15(9-18)12-29-13-20-24(16-5-7-17(26)8-6-16)27-28-25(20)19-10-22-23(11-21(19)29)32-14-31-22/h2-11,13H,12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLVKGYFLOLLKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C3C(=NN=C3C4=CC5=C(C=C42)OCO5)C6=CC=C(C=C6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.